![molecular formula C16H12F3NO4 B2501264 2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid CAS No. 667887-30-1](/img/structure/B2501264.png)

2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid

カタログ番号 B2501264

CAS番号:

667887-30-1

分子量: 339.27

InChIキー: PUVXWDSDNZTLSW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

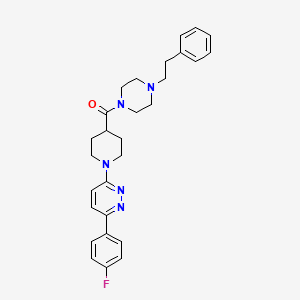

“2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid” is a chemical compound with the molecular formula C16H12F3NO4 . It has an average mass of 339.266 Da and a monoisotopic mass of 339.071838 Da .

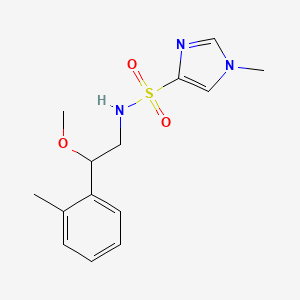

Molecular Structure Analysis

The molecular structure of “2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid” is complex, with a trifluoromethoxy group attached to a phenyl ring, which is further attached to a carbamoyl group and another phenyl ring .科学的研究の応用

- Field : Organic Chemistry

- Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Method : The process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

- Results : Organoboranes have been used in a wide range of natural product syntheses .

- Field : Organic Synthesis

- Application : 2-(Trifluoromethyl)phenylboronic acid can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these reactions would be the synthesis of 2-trifluoromethyl aryl or heteroaryl derivatives .

Suzuki–Miyaura Coupling

Synthesis of Aryl Derivatives

- Field : Medicinal Chemistry

- Application : 2-(Trifluoromethyl)phenylacetic acid has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these reactions would be the synthesis of potential antithrombotics and lipoxygenase inhibitors .

- Field : Bioorganic Chemistry

- Application : 4-(Trifluoromethoxy)phenylboronic acid is a reactant involved in the synthesis of biologically active molecules . These include lactate dehydrogenase inhibitors for use against cancer cell proliferation, nitro-phenoxybenzoic acid derivatives for PAI-1 inhibition, PA-824 analogs for use as antituberculosis drugs, and modulators of survival motor neuron protein .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these reactions would be the synthesis of biologically active molecules .

- Field : Organic Synthesis

- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these reactions would be the synthesis of products via protodeboronation .

Synthesis of Potential Antithrombotics and Lipoxygenase Inhibitors

Synthesis of Biologically Active Molecules

Protodeboronation of Pinacol Boronic Esters

- Synthesis of 4-(2-Trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine

- Field : Organic Synthesis

- Application : 2-(Trifluoromethyl)phenylboronic acid can be used in reactions to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these reactions would be the synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine .

特性

IUPAC Name |

2-[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO4/c17-16(18,19)24-12-7-5-11(6-8-12)20-15(23)13-4-2-1-3-10(13)9-14(21)22/h1-8H,9H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVXWDSDNZTLSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-cyclopentyl-4-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide](/img/structure/B2501181.png)

![1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501183.png)

![2-[(2,6-dichlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide](/img/structure/B2501185.png)

![dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride](/img/structure/B2501188.png)

![Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501195.png)

![8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B2501200.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 2-chlorobenzenesulfonate](/img/structure/B2501201.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2501204.png)